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molecular formula C14H17NO B1398806 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one CAS No. 16607-47-9

6-Benzyl-6-azabicyclo[3.2.1]octan-3-one

Cat. No. B1398806
M. Wt: 215.29 g/mol
InChI Key: REVWWFCQBQDVEN-UHFFFAOYSA-N
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Patent
US07897611B2

Procedure details

To a solution of 5-(benzylaminomethyl)cyclohex-2-enol (3.80 g, 17.5 mmol) in dry dichloromethane (150 ml) was added activated manganese dioxide (18.0 g, 210 mmol) in one portion. The mixture was stirred vigorously under nitrogen for 2 h. The yellow solution was filtered through Celite and the solids were washed with dichloromethane (2×50 ml). The combined filtrates were concentrated by rotary evaporation to give an orange oil, which solidified on brief standing. The solid was recrystallized from hot hexane/ether to afford the ketone as an off-white solid (2.6 g, 68%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH:10]1[CH2:15][CH:14]([OH:16])[CH:13]=[CH:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([N:8]1[CH2:9][CH:10]2[CH2:11][CH:12]1[CH2:13][C:14](=[O:16])[CH2:15]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1CC=CC(C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
18 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow solution was filtered through Celite
WASH
Type
WASH
Details
the solids were washed with dichloromethane (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give an orange oil, which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hot hexane/ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC(C1)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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